molecular formula C27H30N2O4S B2860524 4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 301315-72-0

4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B2860524
CAS No.: 301315-72-0
M. Wt: 478.61
InChI Key: HFRLHXRUNICERG-UHFFFAOYSA-N
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Description

4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a sulfonamide derivative characterized by a complex polycyclic framework fused with a morpholino substituent. Its structure combines a hexahydronaphthobenzofuran core, a benzenesulfonamide moiety, and a morpholine ring, which may influence its physicochemical and biological properties. For instance, sulfonamide derivatives are frequently synthesized via nucleophilic substitution or coupling reactions, as seen in the preparation of related compounds (e.g., 9a,b) using intermediates and chromatographic purification .

Properties

IUPAC Name

N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4S/c1-19-9-11-20(12-10-19)34(30,31)28-25-18-23-24-8-4-5-13-27(24,29-14-16-32-17-15-29)33-26(23)22-7-3-2-6-21(22)25/h2-3,6-7,9-12,18,24,28H,4-5,8,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRLHXRUNICERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5(C3CCCC5)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide represents a novel class of biologically active molecules. Its unique structure combines a morpholino group with a hexahydronaphtho-benzofuran moiety, suggesting potential applications in medicinal chemistry. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H26N2O2S\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_2\text{S}

This structure features a sulfonamide group attached to a complex bicyclic system that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include:

  • Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The compound is hypothesized to inhibit cell proliferation and induce apoptosis in cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, indicating a broad spectrum of antimicrobial activity.

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : Studies have demonstrated that similar compounds can inhibit the growth of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The sulfonamide group is known for its ability to disrupt bacterial folate synthesis.

Anticancer Studies

A study evaluating the antiproliferative effects of related benzofuran derivatives reported IC50 values ranging from 1.48 µM to 47.02 µM against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The most potent derivatives exhibited effects comparable to established chemotherapeutic agents like staurosporine .

CompoundIC50 (µM)Cell Line
4b1.48A549
15a1.50NCI-H23
16a1.52NCI-H23

Antimicrobial Activity

Another study highlighted the antimicrobial potential of benzofuran derivatives against various pathogens. The compound's structural features may enhance its ability to penetrate microbial membranes and inhibit growth effectively .

Comparison with Similar Compounds

Key Observations :

  • Morpholino Group: The morpholino substituent in the target compound may enhance solubility and metabolic stability compared to esters (e.g., pivalate in 9a) or halogenated bipyrimidins (e.g., ). Morpholino moieties are common in drug design due to their balanced lipophilicity and hydrogen-bonding capacity .
  • Synthesis : The compound’s synthesis likely follows methods similar to 9a,b, involving intermediates (e.g., 8a,b) and chromatographic purification .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic tools like SHELX and ORTEP-3 are critical for resolving the 3D structures of such complex molecules . For example:

  • The hexahydronaphthobenzofuran core may adopt a twisted conformation, stabilized by intramolecular hydrogen bonds, as seen in analogous polycyclic systems .
  • The morpholino group’s oxygen and nitrogen atoms could participate in hydrogen-bonding networks, influencing crystal packing and solubility .

Functional Implications

  • Biological Activity: While direct data are lacking, sulfonamides with similar frameworks (e.g., chromeno-pyrimidin derivatives) exhibit antimicrobial or enzyme-inhibitory properties . The morpholino group may target proteins with amine or hydroxyl recognition sites.
  • Thermodynamic Stability : The rigid core and hydrogen-bonding capacity suggest higher melting points and lower solubility compared to flexible analogs like 9b-d .

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